Direct Green 8

Description

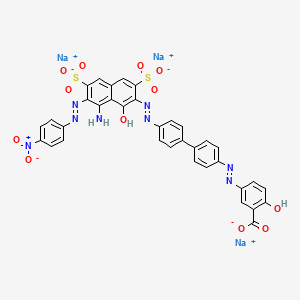

Structure

2D Structure

Properties

CAS No. |

5422-17-3 |

|---|---|

Molecular Formula |

C35H21N8Na3O12S2 |

Molecular Weight |

878.7 g/mol |

IUPAC Name |

trisodium;5-[[4-[4-[[8-amino-1-hydroxy-7-[(4-nitrophenyl)diazenyl]-3,6-disulfonatonaphthalen-2-yl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C35H24N8O12S2.3Na/c36-31-30-20(15-28(56(50,51)52)32(31)41-38-23-9-12-25(13-10-23)43(48)49)16-29(57(53,54)55)33(34(30)45)42-39-22-7-3-19(4-8-22)18-1-5-21(6-2-18)37-40-24-11-14-27(44)26(17-24)35(46)47;;;/h1-17,44-45H,36H2,(H,46,47)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |

InChI Key |

DBDVUUCUDYNZHB-UHFFFAOYSA-K |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

5422-17-3 |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparative Methodologies for Direct Green 8

Conventional Manufacturing Routes of Direct Green 8

The traditional synthesis of this compound is a multi-stage process rooted in the fundamental chemistry of azo dye production. It involves the sequential formation of three azo (-N=N-) groups through repeated diazotization and coupling reactions. worlddyevariety.com

Diazotization and Coupling Reactions in Azo Dye Synthesis

Azo dye synthesis is fundamentally a two-step process: diazotization followed by coupling. nih.gov The diazotization reaction involves treating a primary aromatic amine with a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. rsc.orgekb.eg This reaction converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺). nih.govmdpi.com Due to the instability of most diazonium salts, especially when dry, this step is almost always carried out in an aqueous solution at low temperatures, generally between 0 and 5°C, to prevent decomposition and the unwanted formation of phenols. rsc.orgekb.egtandfonline.com

The second step is the azo coupling, where the electrophilic diazonium salt reacts with a coupling component, which is an electron-rich nucleophile such as a phenol, naphthol, or an aromatic amine. nih.govrsc.org This reaction forms the stable azo bridge, which is the chromophore responsible for the dye's color. nih.gov For polyazo dyes like this compound, this sequence of diazotization and coupling is performed multiple times. worlddyevariety.com

Precursor Chemistry and Reaction Conditions

The specific manufacturing method for this compound involves a series of carefully controlled reactions using several key precursors. worlddyevariety.com The process begins with the double nitriding of 4-(4-Aminophenyl)benzenamine and the separate diazotization of 4-Nitrobenzenamine. These intermediates are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under different pH conditions—the first coupling occurs in an alkaline medium, and the second in an acidic one. The resulting intermediate product is then finally coupled with 2-Hydroxybenzoic acid to yield the final this compound molecule. worlddyevariety.com

The conventional process requires stringent control over reaction conditions. Low temperatures (0-5°C) are crucial during the diazotization stages to maintain the stability of the diazonium salts. ekb.egtandfonline.com The pH of the reaction medium is also critical, as it dictates the reactive form of the coupling component and influences the position of the coupling on the aromatic ring.

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 4-(4-Aminophenyl)benzenamine | C₁₂H₁₂N₂ | Diazo Component (double nitriding) |

| 4-Nitrobenzenamine | C₆H₆N₂O₂ | Diazo Component |

| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | C₁₀H₉NO₇S₂ | Coupling Component |

| 2-Hydroxybenzoic acid (Salicylic acid) | C₇H₆O₃ | Terminal Coupling Component |

Innovations in "Green" Synthesis Approaches for Related Dye Systems

Conventional azo dye synthesis, while effective, often involves harsh acidic and basic conditions, the use of toxic solvents, and the generation of significant chemical waste, posing environmental challenges. researchgate.netlmaleidykla.lt In response, the principles of green chemistry are being applied to develop more sustainable methods for producing azo dyes. mdpi.com These innovations focus on reducing solvent use, employing catalysts, and minimizing waste. nih.gov

Solvent-Free or Reduced-Solvent Synthesis Techniques

A significant advancement in green chemistry is the development of solvent-free reaction conditions. tandfonline.com For azo dye synthesis, mechanochemical methods, such as grinding reactants together at room temperature, have proven effective. longdom.orgthermsr.com This technique, sometimes called "grindstone chemistry," can overcome the limitations of traditional methods by proceeding without toxic solvents, strong acids, or alkalis. researchgate.netlongdom.org The absence of a solvent can also lead to more favorable reaction kinetics due to the higher concentration of reactants. tandfonline.com These solid-state reactions often result in excellent conversions and a simplified, low-cost workup process where the resulting colored paste is simply washed with water. longdom.org

Catalytic Approaches in Azo Dye Formation

The use of catalysts is a core principle of green chemistry, aiming to increase reaction efficiency and reduce energy consumption. nih.gov In azo dye synthesis, various novel catalysts have been developed to replace or reduce the need for stoichiometric amounts of strong acids. These catalysts are often reusable, non-corrosive, and can facilitate reactions under milder conditions. lmaleidykla.lt

Examples of such catalytic systems include:

Magnetic Solid Acid Catalysts : Sulfonic acid-functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H) have been used to facilitate diazo coupling reactions via grinding at room temperature. rsc.org These catalysts are easily separated from the reaction mixture using an external magnet, allowing for simple recovery and recycling. rsc.org

Nano BF₃·SiO₂ : Nano silica-supported boron trifluoride has been shown to be an efficient catalyst for the synthesis of azo dyes from aromatic amines and 1-naphthol (B170400) under solvent-free conditions. researchgate.net This method produces stable aryl diazonium salts that can be stored at room temperature for extended periods. tandfonline.comresearchgate.net

Polymer-Supported Catalysts : Reagents like periodic acid supported on a polymer matrix (PPIA) have been used for the one-pot synthesis of diazonium salts and subsequent azo dye formation under solvent-free conditions. iau.ir Azo dyes themselves have also been incorporated into soluble polymer-bound catalysts, acting as ligands for metal catalysts or as indicators to monitor catalyst recovery. capes.gov.bracs.org

Bio-catalysts and Clays (B1170129) : Environmentally benign catalysts like baker's yeast, zeolites, and modified clays (montmorillonite K10) have been successfully used for both diazotization and coupling reactions, completely avoiding the use of conventional acids and bases. lmaleidykla.lt

| Parameter | Conventional Method | Green/Innovative Method |

|---|---|---|

| Solvent | Aqueous medium, often with strong acids/bases. rsc.org | Solvent-free (grinding) or use of safer solvents like water without harsh additives. researchgate.netlongdom.org |

| Temperature | Low (0-5°C) for diazotization. ekb.eg | Often at room temperature. rsc.orgresearchgate.net |

| Catalyst/Reagent | Stoichiometric amounts of mineral acids (e.g., HCl) and sodium nitrite. rsc.org | Catalytic amounts of solid acids, nanoparticles, polymers, or biocatalysts. lmaleidykla.ltrsc.orgresearchgate.net |

| Workup | Neutralization of acidic/basic effluent, product isolation. | Simple washing, magnetic separation of catalyst, minimal waste. longdom.orgrsc.org |

| Environmental Impact | High effluent load, use of toxic and corrosive materials. lmaleidykla.lt | Reduced waste, recyclability of catalysts, avoidance of toxic substances. epa.gov |

Waste Minimization Strategies in Direct Dye Production

Waste minimization in the dye industry is a comprehensive strategy that encompasses the entire production process. epa.govp2infohouse.org The goal is to move away from "end-of-pipe" treatment, which deals with waste after it has been created, towards pollution prevention, which avoids waste generation in the first place. icontrolpollution.com

Key strategies for waste minimization in direct dye production include:

Process Optimization and Input Substitution : This involves altering production processes to improve efficiency, thereby reducing raw material losses and conserving water and energy. epa.gov Substituting toxic or hazardous raw materials with safer alternatives is a primary goal. epa.gov In the context of azo dyes, using greener catalytic methods instead of corrosive acids is a form of input substitution. lmaleidykla.lt

Recycling and Closed-Loop Systems : Implementing in-process, closed-loop recycling that returns waste materials directly to the production line as raw materials can significantly reduce waste. epa.gov For example, developing dyeing processes with standing dyebaths allows for the reuse of unexhausted dye, minimizing the wastage of colorants. researchgate.net

Adoption of a Circular Economy Model : This approach treats waste as a valuable resource. For instance, research into utilizing agricultural waste as a source for natural dyes creates a circular system that reduces landfill waste and provides a sustainable source of colorants. e3s-conferences.org Such practices align with the principles of a circular economy by emphasizing waste reduction and resource efficiency. e3s-conferences.org

These strategies not only reduce the environmental impact but can also offer economic benefits through savings on raw materials, water, energy, and effluent treatment costs. icontrolpollution.com

Process Optimization and Scale-Up Considerations in Industrial Synthesis

The industrial synthesis of complex polyazo dyes like this compound requires careful optimization of each reaction step to maximize yield, purity, and cost-effectiveness while ensuring process safety and minimizing environmental impact. researchgate.net Optimization strategies focus on key parameters that influence reaction kinetics and product quality.

Process Optimization

The synthesis of this compound involves at least two separate diazotization reactions and three subsequent coupling steps. Each of these stages presents unique optimization challenges.

Diazotization: This initial step involves the conversion of primary aromatic amines (4-Nitrobenzenamine and 4-(4-Aminophenyl)benzenamine) into their corresponding diazonium salts using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. numberanalytics.com Critical parameters to control include:

Temperature: Diazonium salts are notoriously unstable and can decompose rapidly at elevated temperatures, often explosively when dry. nih.govnumberanalytics.com Maintaining a low temperature, typically between 0 and 5 °C, is essential to ensure the stability of the diazonium intermediate and prevent side reactions, such as the formation of phenols. nih.govquora.com

Acidity: The reaction is performed in a strongly acidic medium. The acid serves to generate the active nitrosating agent from sodium nitrite and to prevent the premature coupling of the diazonium salt with the unreacted amine.

Azo Coupling: This is an electrophilic aromatic substitution reaction where the diazonium salt acts as a weak electrophile, attacking an electron-rich coupling component. nih.govaakash.ac.in The optimization of this step is highly dependent on the pH of the reaction medium, as this controls the reactivity of both the diazonium salt and the coupling component. organic-chemistry.org

pH Control: The coupling of diazonium salts with phenols (like 2-Hydroxybenzoic acid and the hydroxyl group on H-acid) is best performed in mildly alkaline conditions (pH 8-11). This is because the phenolic compound is converted into the more strongly activating and nucleophilic phenoxide ion. quora.comspcmc.ac.in Conversely, coupling with aromatic amines (like the amino group on H-acid) occurs in mildly acidic conditions (pH 4-5) to ensure sufficient concentration of the free amine, which is the reactive species, without deactivating the diazonium salt at very low pH. aakash.ac.in

Reactant Concentration and Addition: Controlling the stoichiometry and the rate of addition of the diazonium salt solution to the coupling component is crucial for minimizing the formation of by-products.

Solvent: Aqueous media are typically used, and optimization involves ensuring the solubility of the reactants and the controlled precipitation of the product dye. worlddyevariety.com

Statistical methods like Response Surface Methodology (RSM) can be employed to systematically optimize multiple variables simultaneously, such as dye concentration, pH, and temperature, to achieve maximum yield and quality. nih.gov

Interactive Data Table: Optimized Parameters for this compound Synthesis

| Reaction Stage | Key Parameter | Optimized Range | Rationale |

| Diazotization | Temperature | 0–5 °C | Prevents decomposition of unstable diazonium salt. nih.govnumberanalytics.com |

| pH | < 2 | Ensures formation of the electrophilic diazonium cation and prevents side reactions. | |

| Reactant Ratio | Slight excess of NaNO₂ | Drives the reaction to completion. | |

| Coupling (with H-Acid, amino site) | Temperature | < 10 °C | Maintains stability of reactants and intermediates. google.com |

| pH | 4–5 (Mildly Acidic) | Optimal for coupling with an aromatic amine group. aakash.ac.in | |

| Coupling (with H-Acid, hydroxyl site) | Temperature | < 10 °C | Maintains stability of reactants and intermediates. |

| pH | 8–10 (Mildly Alkaline) | Promotes formation of the more reactive phenoxide ion for coupling. quora.comaakash.ac.in | |

| Coupling (with Salicylic (B10762653) Acid) | Temperature | < 10 °C | Maintains stability of reactants and intermediates. |

| pH | 8–9 (Mildly Alkaline) | Activates the hydroxyl group for electrophilic attack. |

Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to process safety, efficiency, and environmental management.

Thermal Management: Both diazotization and azo coupling reactions are exothermic. On a large scale, the efficient dissipation of heat is critical to maintain the required low temperatures and prevent runaway reactions that could lead to product decomposition and safety hazards.

Mixing: Ensuring homogeneous mixing in large reaction vessels is essential for maintaining uniform temperature and concentration profiles, which directly impacts product yield and purity. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, promoting the formation of impurities.

Handling of Intermediates: The instability of diazonium salts poses a major safety risk at industrial scale. Processes are designed to use these intermediates immediately in the subsequent coupling step (in-situ) without isolation. nih.gov

Product Isolation and Purification: The final dye product must be isolated from the reaction mixture, which contains significant quantities of inorganic salts and other by-products. This is typically achieved by filtration. The process must be optimized to ensure efficient separation and washing to meet purity standards.

Advanced Preparative Methodologies: Modern approaches like continuous flow chemistry using microreactors offer significant advantages for scale-up. These systems allow for precise control over reaction parameters like temperature and mixing due to their high surface-area-to-volume ratio, leading to improved safety, higher yields, and narrower particle size distribution.

Waste Management: The production of azo dyes generates large volumes of wastewater containing salts, residual acids, and alkalis. mdpi.com Industrial-scale processes must incorporate robust wastewater treatment plans to mitigate environmental impact. researchgate.net

Mechanistic Investigations of this compound Formation

The formation of this compound proceeds through well-established reaction mechanisms for diazotization and electrophilic aromatic substitution. nih.gov While specific mechanistic studies on this particular dye are not widely published, the pathway can be deduced from the fundamental principles of azo chemistry.

Mechanism of Diazotization

The first step in the synthesis is the diazotization of a primary aromatic amine (Ar-NH₂). The reaction is initiated by the formation of the nitrosonium ion (N≡O⁺) from sodium nitrite in a strong acid medium. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the electrophilic diazonium cation (Ar-N₂⁺). The nucleophilicity of the amine is a key factor; electron-withdrawing groups on the aromatic ring can make the diazotization reaction more difficult.

Mechanism of Azo Coupling

The core of the dye's structure is built through sequential azo coupling reactions. This is an electrophilic aromatic substitution where the diazonium cation attacks an electron-rich aromatic ring of a coupling component. jchemrev.comaakash.ac.in

A proposed mechanistic pathway for the formation of this compound is as follows:

First Coupling (Acidic Conditions): The diazonium salt of 4-Nitrobenzenamine is prepared. This electrophile then couples with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid). Under acidic conditions (pH < 7), the amino group of H-acid is more activating than the hydroxyl group. libretexts.org Therefore, the electrophilic attack occurs at the position ortho to the -NH₂ group, forming the first azo linkage and creating a monoazo intermediate.

Second Coupling (Alkaline Conditions): In a separate reaction, 4-(4-Aminophenyl)benzenamine is diazotized. This second diazonium salt is then coupled with the monoazo intermediate from the first step. The reaction is carried out under alkaline conditions (pH > 7.5). libretexts.org At this higher pH, the hydroxyl group on the naphthalene (B1677914) ring of the H-acid moiety deprotonates to form a phenoxide ion. This phenoxide is a much stronger activating group than the amino group, directing the second electrophilic attack to the position ortho to the -OH group. quora.comspcmc.ac.in This step forms a disazo compound.

Third Coupling (Alkaline Conditions): The final step involves coupling with 2-Hydroxybenzoic acid (salicylic acid). The exact sequence and diazotized species for this step depend on the specific industrial process, but it involves a third diazonium salt coupling with the activated ring of salicylic acid. The coupling occurs under alkaline conditions to activate the salicylic acid via the formation of a phenoxide ion. The substitution happens at the para-position relative to the powerful activating -O⁻ group, which is also ortho to the carboxylate group. nih.gov This final coupling yields the trisazo structure of this compound.

The pH-dependent regioselectivity of the coupling reactions, particularly with a versatile coupler like H-acid, is a cornerstone of the mechanistic pathway and is fundamental to constructing the correct isomer of the final polyazo dye. spcmc.ac.inlibretexts.org

Industrial Applications and Material Interactions of Direct Green 8

Applications in Cellulose (B213188) and Cellulosic Materials Dyeing

Direct Green 8 is suitable for the dyeing and printing of cellulose fibers. worlddyevariety.com Direct dyes, in general, are water-soluble aromatic compounds that show a natural affinity for cellulosic materials like cotton, linen, and jute. longwayeducation.comslideshare.net The application process typically involves immersing the cellulosic substrate in an aqueous solution of the dye. slideshare.netinflibnet.ac.in

The dyeing process for cellulosic fibers using direct dyes is influenced by several factors to ensure proper dye uptake and fixation. Key process parameters include:

Water Quality: The amount of water is adjusted based on the fabric type and dyeing machinery to allow for easy circulation. longwayeducation.com

Electrolyte Addition: Salts like sodium chloride or Glauber's salt are crucial. They are added portion-wise to the dyebath to promote the exhaustion of the dye onto the fiber. inflibnet.ac.inwhiterose.ac.uk This is because a barrier of electrostatic repulsion exists between the anionic dye and the negatively charged cellulose fiber, which hinders dye uptake. The addition of salt neutralizes this charge, encouraging the dye to move from the solution to the fiber. slideshare.netgoogle.com

Temperature: The temperature of the dyebath is gradually raised, often to a boil, to facilitate dye diffusion into the fiber. inflibnet.ac.in The affinity of some direct green dyes for cellulose fibers is highest at around 80°C. worlddyevariety.com

pH: Dyeing is typically carried out in a neutral or slightly alkaline medium. longwayeducation.comworlddyevariety.com

After the initial dyeing phase, after-treatments may be employed to enhance the wash fastness of the dyed materials. inflibnet.ac.in

Utilization in Silk and Nylon Dyeing Processes

This compound is also utilized in the dyeing and printing of silk and polyamide (nylon) fibers. worlddyevariety.comcolorbloomdyes.com The dyeing process for these protein and synthetic fibers shares some principles with cellulosic dyeing but also has distinct characteristics. For nylon, the application can involve solvent-based methods where a solvent dissolves the dye and carries it into the fibers. dyespigments.net The temperature for dyeing nylon with direct dyes is often in the range of 60-82°C. inflibnet.ac.in The process for nylon may also involve pre-mordanting with agents like tannic acid to improve dye uptake. preprints.org

Research comparing the dyeing of cotton and nylon 6,6 with direct dyes has shown that the color loss during washing is significantly lower for nylon, indicating superior wash fastness on this substrate. scribd.com

Role in Leather and Paper Coloration

The application of this compound extends to the coloration of leather and paper. ontosight.aiworlddyevariety.comcolorbloomdyes.com In the paper industry, direct dyes are a major group used for coloring pulp, a process known as dyeing in the stuff. lodz.pl This method involves adding the dye to the pulp slurry, which allows for the adsorption of dye molecules onto the entire surface of the cellulose fibers, resulting in a uniformly colored paper product. lodz.pl Direct dyes are favored for their ease of application in paper dyeing. oswaludhyog.comanildyes.net

For leather, direct dyes, including green variants, are used to achieve desired shades. worlddyevariety.comangelusdirect.com The process involves applying the dye to the leather, where it soaks into the material to provide color. angelusdirect.com

Application in Aqueous Ink Formulations and Regenerated-Cellulose Films

This compound and similar direct dyes are used in the formulation of aqueous inks. nih.gov These inks are suitable for writing instruments. epo.org The formulation of these inks often involves dissolving the dye in an aqueous medium, sometimes with the addition of co-solvents and other additives to control viscosity and ensure stability. epo.orggoogle.com

The dye is also used for coloring regenerated-cellulose films. nih.govdyespigments.net Regenerated cellulose is produced by dissolving and then regenerating cellulose from sources like wood pulp. bohrium.comresearchgate.net These films have applications in various fields, and their coloration with direct dyes allows for a range of aesthetic and functional properties. researchgate.net

Substrate-Dye Interactions at the Molecular Level

The interaction between this compound and various substrates is a complex process governed by molecular forces.

The adsorption of direct dyes onto cellulosic substrates like cotton and paper is primarily a physical process. It is generally accepted that the dye molecules are transferred from the aqueous solution and adsorbed onto the capillary surfaces (pores) within the fibers. core.ac.uk This adsorption occurs through mechanisms like hydrogen bonding and van der Waals forces. slideshare.net An equilibrium exists between the dye molecules in the water within the pores and those adsorbed on the fiber surface. core.ac.uk

For paper, the anionic nature of direct dyes and cellulose fibers creates an electrostatic repulsion that can be overcome by the addition of electrolytes. lodz.pl Recent studies have also explored modifying cellulosic fibers with cationic agents to create new cationic sites, thereby increasing the affinity of anionic direct dyes. longwayeducation.com Another proposed interaction involves a CH-π interaction between the hydrophobic face of the cellulose substrate and the π-conjugated system of the dye molecules. researchgate.net

The adsorption process is often studied using adsorption isotherms like the Langmuir and Freundlich models, which describe the distribution of dye molecules between the liquid and solid phases at equilibrium. mdpi.com Kinetic models, such as the pseudo-second-order model, can indicate that chemisorption (chemical adsorption) is the dominant process in some dye-adsorbent systems. researchgate.net

The chemical structure of a direct dye plays a crucial role in its affinity for a substrate. Key structural features that influence this affinity include:

Linearity: Direct dyes, particularly those based on benzidine, tend to have a linear molecular structure. This linearity allows the dye molecule to align closely with the linear cellulose polymer chains, maximizing the effect of intermolecular forces like hydrogen bonds and van der Waals forces. iarc.fr

Functional Groups: The presence of specific functional groups, such as sulfonic acid groups (-SO3H), imparts water solubility to the dye. google.com The number and position of these groups can influence the dye's affinity and its interaction with the substrate.

π-Conjugated System: The extensive system of alternating double and single bonds (π-conjugated system) in the aromatic rings of the dye molecule is fundamental to its color. This system also contributes to the dye's ability to interact with substrates through π-π stacking and CH-π interactions. researchgate.net

The affinity of a dye for a substrate can be influenced by the presence of other substances. For instance, the expression levels of one substrate can affect the degradation and binding of another in biological systems, suggesting a competitive interaction for the binding sites. nih.gov

Interactive Data Table: Applications of Direct Green Dyes

| C.I. Name | Application Substrates |

| Direct Green 1 | Cellulose fiber, silk, polyamide fiber, leather, paper. worlddyevariety.com |

| This compound | Cotton, wool, natural fibers, paper, leather, biological stains. ontosight.ai |

| Direct Green 26 | Cotton, viscose, silk, polyamide, polyester/cotton blends, leather, paper, ink. dyespigments.net |

| Direct Green 85 | Cotton, viscose, silk, polyamide fiber, hemp, paper, soap. worlddyevariety.com |

| Direct Green 96 | Knit fabric, viscose, polyamide fiber fabric, blended fabrics, leather, paper. sdinternational.net |

| Direct Green 103 | Primarily leather. worlddyevariety.com |

| Direct Green 114 | Knit fabric, viscose, polyamide fiber fabric, blended fabrics, leather, paper. oswaludhyog.comsdinternational.net |

Environmental Fate, Transport, and Degradation of Direct Green 8

Environmental Persistence in Aquatic, Sediment, and Soil Compartments

The persistence of Direct Green 8 in the environment is influenced by its physical and chemical properties, which dictate its behavior in different environmental compartments.

Hydrophilicity and Partitioning Behavior

This compound is characterized by its high solubility in water, a common trait among direct dyes. worlddyevariety.comsanjaydyes.comcanada.ca This hydrophilicity suggests that in aquatic systems, it is likely to remain in the water column for extended periods. canada.ca However, due to its ionic nature, it can also adsorb to suspended solids, sediments, and soil particles through ion-exchange processes. canada.camst.dk

The partitioning behavior of a chemical describes its distribution between different environmental phases, such as water and organic matter. For highly hydrophilic and ionic compounds like this compound, the tendency to partition to organic matter in soil and sediment is generally low, suggesting a potential for leaching in soil. nih.gov However, the electrostatic interactions can lead to its eventual partitioning to solid phases. canada.ca

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C35H21N8Na3O12S | worlddyevariety.com |

| Molecular Weight | 878.69 g/mol | worlddyevariety.com |

| Water Solubility | Soluble | worlddyevariety.comsanjaydyes.com |

Stability Against Aerobic and Photolytic Degradation

Azo dyes, including this compound, are generally designed to be chemically and photolytically stable to meet their intended industrial applications. mst.dk This inherent stability contributes to their persistence in the environment. mst.dk

Under aerobic conditions, many azo dyes are recalcitrant to degradation. mst.dkijcmas.com The electron-withdrawing nature of the azo group makes them less susceptible to oxidative breakdown by microorganisms. mst.dk While some aerobic bacteria can utilize azo dyes as a source of carbon and nitrogen, complete mineralization is often not achieved. ijcmas.com

Photolysis, or degradation by light, is also not considered a primary degradation pathway for many azo dyes, despite their absorption of visible and UV light. mst.dk Their stability against photolytic degradation is a desired characteristic for their use as colorants. mst.dk

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. For this compound, hydrolysis and photolysis are the key abiotic pathways to consider.

Hydrolysis Kinetics in Aqueous Environments

Role of Photolysis in Environmental Attenuation

While generally stable, photolysis can contribute to the degradation of some organic pollutants under specific environmental conditions. csbsju.edu Direct photolysis occurs when a molecule directly absorbs light energy, leading to its transformation. csbsju.edursc.org The effectiveness of direct photolysis depends on the substance's ability to absorb sunlight, particularly in the UV-B range (280-320 nm), which reaches the Earth's surface. csbsju.edu

Indirect photolysis involves the degradation of a compound by reactive species generated by other substances (photosensitizers) that absorb light. csbsju.edu In natural waters, dissolved organic matter, nitrate, and nitrite (B80452) can act as photosensitizers. unito.it For some pollutants, indirect photolysis can be a more significant degradation pathway than direct photolysis. rsc.org However, for many azo dyes, their inherent photolytic stability limits the role of both direct and indirect photolysis in their environmental attenuation. mst.dk

Biotic Transformation and Biodegradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic pollutants from the environment.

The biodegradation of azo dyes like this compound is often a two-step process involving anaerobic and aerobic stages. ijcmas.combioline.org.br

Under anaerobic (oxygen-deficient) conditions, the primary step is the reductive cleavage of the azo bond (-N=N-). bioline.org.brnih.gov This is carried out by enzymes such as azoreductases produced by various bacteria. nih.gov This initial step results in the decolorization of the dye and the formation of aromatic amines, which may themselves be hazardous. bioline.org.br

The subsequent aerobic (oxygen-rich) stage involves the degradation of these aromatic amines. bioline.org.br This complete mineralization, converting the organic compounds into carbon dioxide, water, and other inorganic substances, is essential for the complete removal of the pollutant. bioline.org.brktappi.kr Therefore, a sequential anaerobic-aerobic treatment approach is often considered the most effective method for the complete biodegradation of azo dyes. ijcmas.combioline.org.br

Several factors can influence the efficiency of microbial degradation, including the specific microbial strains present, nutrient availability, pH, and temperature. bioline.org.brclu-in.orgclu-in.org

Table 2: Summary of Degradation Pathways for Azo Dyes

| Degradation Pathway | Conditions | Key Processes | Products |

| Abiotic | |||

| Hydrolysis | Aqueous environment | Cleavage of chemical bonds by water | Smaller molecules |

| Photolysis | Presence of light | Direct absorption of light or reaction with photochemically produced reactive species | Smaller molecules |

| Biotic | |||

| Anaerobic Biodegradation | Oxygen-deficient | Reductive cleavage of azo bonds by microbial enzymes (e.g., azoreductases) | Aromatic amines |

| Aerobic Biodegradation | Oxygen-rich | Degradation of aromatic amines | Carbon dioxide, water, inorganic substances |

Anaerobic Degradation and Azo Bond Cleavage

In environments lacking oxygen, such as sediments or anaerobic wastewater treatment systems, the primary degradation mechanism for this compound is the reductive cleavage of its azo bonds (–N=N–). bioline.org.brtandfonline.com This process is mediated by microbial enzymes, principally azoreductases, which can be found in a wide range of bacteria. tandfonline.commdpi.com These enzymes transfer electrons to the azo dye, which acts as the terminal electron acceptor, causing the chromophoric azo linkage to break. tandfonline.com This initial step, often referred to as decolorization, results in the formation of smaller, colorless molecules. bioline.org.br The efficiency of this anaerobic degradation can be influenced by the dye's specific structure and the carbon source available to the microorganisms. nih.gov While some studies suggest the reduction could be a non-enzymatic chemical reaction with biogenic reductants, enzymatic degradation is considered the main pathway. nih.gov

Formation of Aromatic Amine Metabolites in Reducing Environments

The reductive cleavage of the azo bonds in the this compound molecule inevitably leads to the formation of aromatic amines. bioline.org.brnih.gov These resulting metabolites are often more hazardous and mobile than the parent dye compound. tandfonline.com Specifically, the anaerobic degradation of C.I. This compound (Colour Index Number 30387) is known to release benzidine, a recognized carcinogenic aromatic amine. europa.eu The formation of such amines is a significant concern because they can persist in the environment and pose long-term risks to ecosystems and human health. tandfonline.com The intestinal microflora in mammals can also metabolize azo dyes, breaking them down into these potentially harmful amines. europa.eu

Table 1: Anaerobic Degradation Metabolite of this compound

| Parent Compound | C.I. Number | Key Aromatic Amine Metabolite |

|---|---|---|

| This compound | 30387 | Benzidine |

Source: europa.eu

Aerobic Degradation Pathways and Mineralization Potential

Following the initial anaerobic cleavage, the resulting aromatic amines can be further degraded, typically under aerobic (oxygen-rich) conditions. bioline.org.brmdpi.com This second stage is crucial for the complete detoxification of the dye effluent. bioline.org.br Aerobic microorganisms utilize different enzymatic pathways, often involving oxygenases, to break down the aromatic rings of the amine intermediates. researchgate.net The ultimate goal of this aerobic stage is mineralization—the complete conversion of the organic molecules into simple inorganic substances like carbon dioxide, water, and mineral salts. bioline.org.br

However, the mineralization potential of azo dyes, including this compound, is often limited. Many dyes are specifically designed for high stability and persistence against microbial attack, which makes them inherently resistant to complete biodegradation. mst.dk While the initial decolorization via anaerobic azo bond cleavage can be relatively rapid, the subsequent aerobic degradation of the resulting aromatic amines can be a slow and incomplete process, leading to the accumulation of these potentially toxic intermediates in the environment. bioline.org.brtandfonline.com

Transport Phenomena in Environmental Matrices

The movement of this compound through the environment is governed by its physical and chemical properties and its interactions with soil, water, and sediment.

Leaching and Runoff Characteristics

Direct dyes, as a class, are typically anionic and have moderate to high water solubility. mst.dk These characteristics suggest that this compound has a potential for mobility in soil and aquatic systems. Its solubility in water facilitates its transport through the soil profile via leaching, where it can be carried downward by infiltrating water, potentially contaminating groundwater. pesticidestewardship.org Similarly, during rainfall events, the dye can be transported across the land surface via runoff, contaminating nearby surface water bodies. mdpi.com The extent of leaching and runoff is influenced by several factors, including soil texture, organic matter content, and rainfall intensity. pesticidestewardship.orgmdpi.com Soils with high sand content (coarse texture) and low organic matter allow for more rapid water movement and, consequently, greater leaching potential. pesticidestewardship.org

Sorption to Particulate Matter and Sediments

Despite its water solubility, this compound can be immobilized in the environment through sorption to solid particles. mst.dk As an ionic dye, it can adsorb to soil, particulate matter, and sediments through ion-exchange processes. mst.dk This process involves the electrostatic attraction between the anionic dye molecule and positively charged sites on the surfaces of clay minerals and organic matter. Sorption to organic matter is a key process that can reduce the mobility of organic contaminants. itrcweb.org When dissolved in water, the dye can adsorb to suspended mineral particles and be transferred from the dissolved phase to the particulate phase, eventually settling into the sediment. diva-portal.org This partitioning to solids can act as a sink, removing the dye from the water column, but also creating a reservoir from which it could potentially be released later. osti.gov The balance between leaching and sorption determines the ultimate fate and distribution of the dye in the environment.

Table 2: Summary of Transport Phenomena for this compound

| Phenomenon | Description | Governing Factors | Environmental Implication |

|---|---|---|---|

| Leaching | Downward movement through the soil profile with water. | High water solubility, low soil organic matter, coarse soil texture, high rainfall. pesticidestewardship.org | Potential for groundwater contamination. |

| Runoff | Transport across the soil surface with rainwater. | Rainfall intensity exceeding soil infiltration capacity, slope. mdpi.com | Contamination of surface water bodies. |

| Sorption | Adhesion to soil particles, organic matter, and sediments. | Ionic nature (anionic), soil organic carbon content, clay mineralogy, pH. mst.dkitrcweb.org | Immobilization in soil and sediment, reducing bioavailability but creating a long-term reservoir. diva-portal.orgosti.gov |

Advanced Remediation Technologies for Direct Green 8 in Wastewater

Physicochemical Treatment Processes

Physicochemical treatment methods are widely employed for the removal of dyes from industrial effluents due to their effectiveness and operational simplicity. medcraveonline.com These processes primarily involve phase transfer of the dye from the aqueous phase to a solid phase or a concentrated liquid phase.

Coagulation and Flocculation Techniques

Coagulation and flocculation are established and cost-effective methods for treating dye-containing wastewater. medcraveonline.comiwaponline.com These processes involve the addition of coagulants to destabilize colloidal and suspended dye particles, followed by slow mixing to promote the formation of larger agglomerates (flocs) that can be separated by sedimentation or filtration. deswater.commdpi.com

Commonly used coagulants include aluminum salts (like polyaluminum chloride and aluminum sulfate) and iron salts. medcraveonline.comresearchgate.net The effectiveness of coagulation-flocculation is highly dependent on factors such as pH, coagulant dosage, and the initial dye concentration. deswater.comresearchgate.net For instance, studies on other direct dyes have shown that pH control is crucial for optimizing coagulant efficiency, with acidic conditions often favoring the removal of anionic dyes. researchgate.net Research on a two-step process involving Al(III) coagulation followed by activated carbon adsorption for Reactive Green 8 demonstrated significant reductions in color, chemical oxygen demand (COD), and total organic carbon (TOC). iwaponline.com While effective in reducing turbidity and suspended solids, a major drawback of this technique is the production of a considerable volume of sludge that requires further management. researchgate.net

Table 1: Factors Affecting Coagulation-Flocculation Efficiency

| Parameter | Description | Impact on Efficiency |

| pH | Affects the surface charge of dye molecules and the hydrolysis of coagulants. deswater.comresearchgate.net | Optimal pH ranges vary depending on the dye and coagulant used. researchgate.net |

| Coagulant Dosage | The amount of coagulant added to the wastewater. deswater.com | Insufficient dosage leads to incomplete destabilization, while excessive dosage can cause charge reversal and restabilization of particles. |

| Initial Dye Concentration | The concentration of the dye in the wastewater. researchgate.net | Removal efficiency can be influenced by the initial pollutant load. |

| Mixing Speed and Duration | Rapid mixing for coagulant dispersion and slow mixing for floc formation. deswater.com | Proper mixing is critical for effective flocculation. |

Adsorption onto Various Adsorbents (e.g., Activated Carbon, Bentonite (B74815) Nanocomposites)

Adsorption is a widely used and highly efficient physicochemical process for dye removal, valued for its simplicity, cost-effectiveness, and the potential for adsorbent regeneration. rsc.org This surface phenomenon involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Activated Carbon: Activated carbon is a popular adsorbent due to its large surface area and porous structure. rsc.org It has demonstrated high removal efficiencies for various dyes. iwaponline.com A combined approach of coagulation followed by adsorption on activated carbon has been shown to be highly effective, achieving almost complete color removal and a 90% reduction in COD, TOC, and adsorbable organic halides (AOX) for similar reactive dyes. iwaponline.com

Bentonite Nanocomposites: Bentonite, a type of clay, is a low-cost and readily available adsorbent. mdpi.comacs.org Its adsorption capacity can be significantly enhanced through modification, such as acid activation or transformation into nanocomposites. researchgate.netacs.org Organo-bentonites, created by intercalating organic molecules into the clay structure, exhibit increased affinity for organic pollutants like dyes. acs.orgnih.gov Studies on bentonite nanocomposites have reported high adsorption capacities for various dyes, with the process being influenced by pH, contact time, and initial dye concentration. mdpi.comresearchgate.net The adsorption mechanism can involve both physical and chemical interactions. acs.org

Table 2: Comparison of Adsorbents for Dye Removal

| Adsorbent | Advantages | Disadvantages |

| Activated Carbon | High surface area, high adsorption capacity, effective for a wide range of dyes. iwaponline.comrsc.org | Higher cost compared to other adsorbents, regeneration can be energy-intensive. rsc.org |

| Bentonite Nanocomposites | Low cost, high availability, can be modified to enhance performance. mdpi.comacs.org | Lower adsorption capacity compared to activated carbon in its natural state. mdpi.com |

Membrane Separation Processes (e.g., Nanofiltration, Reverse Osmosis, Micellar Enhanced Ultrafiltration)

Membrane separation processes are pressure-driven operations that utilize semi-permeable membranes to separate dye molecules from wastewater. rsc.orgmdpi.com These technologies are known for their high selectivity and ability to produce high-quality effluent. mdpi.com

Nanofiltration (NF) and Reverse Osmosis (RO) are effective in removing dissolved dyes and salts. rsc.orgmdpi.com They operate at higher pressures and can achieve high removal efficiencies. mdpi.com

Micellar Enhanced Ultrafiltration (MEUF) is a hybrid process where surfactants are added to the wastewater at concentrations above their critical micelle concentration. The dye molecules are solubilized within the micelles, which are then large enough to be rejected by an ultrafiltration membrane.

A significant challenge for membrane processes is membrane fouling, where the membrane pores become blocked, leading to a decrease in permeate flux and requiring cleaning or replacement. rsc.org

Biological Treatment Approaches

Biological treatment methods utilize microorganisms to break down organic pollutants like dyes into simpler, less harmful substances. mdpi.com These approaches are often considered more environmentally friendly and cost-effective than physicochemical methods. mdpi.comupc.edu

Activated Sludge Processes

The activated sludge process is a conventional biological wastewater treatment method that employs a mixed culture of microorganisms suspended in an aerated tank. upc.edumichigan.gov These microorganisms use the organic matter in the wastewater, including some dyes, as a food source. michigan.gov The process involves the adsorption of particulate matter onto the microbial floc and the absorption of soluble organics into the cells for metabolism. michigan.gov

The effectiveness of the activated sludge process for dye removal can be limited by the recalcitrant nature of many synthetic dyes. iwaponline.com However, research has shown that it can be effective for treating wastewater containing reactive dyes, breaking down the organic matter through aerobic respiration. iwaponline.com The process is sensitive to operational parameters such as pH, temperature, and the availability of nutrients. iwaponline.com A key advantage is its ability to remove other organic contaminants simultaneously. iwaponline.com A major consideration is the production of a significant amount of sludge that requires disposal. iwaponline.com

Biofilm Reactor Systems

Biofilm reactors are a type of biological treatment system where microorganisms are attached to a support medium, forming a biofilm. mdpi.com This configuration offers several advantages over suspended growth systems like activated sludge, including a higher biomass concentration, increased resistance to toxic shocks, and the ability to support diverse microbial communities. mdpi.comresearchgate.net

Moving Bed Biofilm Reactors (MBBRs) are a popular type of biofilm system that uses small, free-floating plastic carriers to provide a large surface area for biofilm growth. researchgate.net These systems have shown high efficiency in removing carbon, nitrogen, and other pollutants from industrial wastewater. researchgate.netfrontiersin.org Membrane Aerated Biofilm Reactors (MABRs) are an innovative technology that uses gas-permeable membranes to deliver oxygen directly to the biofilm, resulting in highly efficient aeration and nutrient removal. mdpi.com The oxygen gradient within the biofilm of a MABR can create zones that support both aerobic and anaerobic microorganisms, allowing for simultaneous nitrification and denitrification. mdpi.com Biofilm reactors have been successfully used to treat various industrial wastewaters, including those containing refractory compounds. mdpi.com

Table 3: Comparison of Biological Treatment Systems

| Treatment System | Description | Advantages | Disadvantages |

| Activated Sludge | Suspended microbial growth in an aerated tank. michigan.gov | Well-established technology, effective for organic matter removal. iwaponline.comupc.edu | Produces large volumes of sludge, can be sensitive to toxic loads. iwaponline.com |

| Biofilm Reactors | Microbial growth on a fixed or moving support medium. mdpi.com | High biomass concentration, resilient to shock loads, potential for simultaneous nitrification-denitrification. mdpi.comresearchgate.net | Can be more complex to operate, potential for clogging. |

Microbial Degradation and Bioremediation Potential

Bioremediation offers an eco-friendly and cost-effective approach to dye degradation, utilizing the metabolic capabilities of microorganisms to break down complex organic pollutants. acs.orgscirp.org Both bacteria and fungi have demonstrated potential in the decolorization and degradation of various dyes, including those with structures similar to Direct Green 8. tandfonline.comiwaponline.com

Microorganisms can degrade dyes through various enzymatic actions, either aerobically or anaerobically. oup.com The process often involves enzymes like laccases, peroxidases, and azoreductases, which can cleave the chromophoric groups responsible for the dye's color. tandfonline.commdpi.com For instance, bacterial consortia have been shown to be more effective in decolorizing structurally diverse dyes compared to individual strains, achieving complete decolorization in some cases. ijcmas.com Studies on dyes structurally related to this compound, such as Direct Blue 8, have shown that bacterial consortia can achieve up to 95.23% decolorization within 12 hours and complete removal in 24 hours. ijcmas.com The mechanism is attributed to bacterial activity rather than mere adsorption to the biomass. ijcmas.com

Fungi, particularly white-rot fungi, are also effective due to their ability to secrete extracellular enzymes that degrade a wide range of aromatic compounds. tandfonline.com For example, Aspergillus terreus has demonstrated a 98% degradation efficiency for Direct Blue dye after 168 hours of incubation, with laccase and manganese peroxidase identified as key enzymes in the process. tandfonline.com

The effectiveness of microbial degradation is influenced by several factors, including pH, temperature, initial dye concentration, and the presence of other nutrients. tandfonline.com While promising, challenges remain in scaling up these processes for industrial applications and ensuring the complete mineralization of the dye into non-toxic end products. acs.orgmdpi.com

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of recalcitrant organic pollutants like this compound. rsc.orgijcce.ac.ir These technologies are often considered "green" due to their potential for complete mineralization of pollutants into harmless substances like CO2 and H2O. ijcce.ac.ir

Photocatalytic degradation involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which upon irradiation with light of appropriate wavelength, generates electron-hole pairs. acs.org These charge carriers react with water and oxygen to produce hydroxyl radicals, which then attack and degrade the dye molecules. acs.org

Research on the photocatalytic degradation of Direct Green dye using dysprosium-doped magnesium niobate (Dy:MNbO) nanoparticles under UV light showed that a 4 mol% doping concentration achieved the highest efficiency, with 82% degradation. researchgate.net Another study utilizing a ZIF-8@BVO composite demonstrated a 94.37% degradation of Congo Red dye, structurally similar to azo dyes, under sunlight within 90 minutes, highlighting the potential of composite materials to enhance photocatalytic activity. researchgate.net The efficiency of photocatalysis is influenced by factors such as catalyst dosage, pH, light intensity, and initial dye concentration. acs.orglibis.be

Table 1: Research Findings on Photocatalytic Degradation of Dyes

| Catalyst | Target Dye | Light Source | Degradation Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|---|

| 4 mol% Dy:MNbO NPs | Direct Green | UV | 82 | Not Specified | researchgate.net |

| ZIF-8@BVO-25 | Congo Red | Sunlight | 94.37 | 90 | researchgate.net |

| Ni/ZnO | Malachite Green | Visible | 99.4 | 40 | civilejournal.org |

Ozone (O3) is a powerful oxidant that can directly react with dye molecules or decompose to form even more reactive hydroxyl radicals, particularly at higher pH values. jwent.net The combination of ozone with UV irradiation (O3/UV) can further enhance the generation of hydroxyl radicals, leading to more efficient color and COD (Chemical Oxygen Demand) removal. jwent.net

Studies on the ozonation of Direct Yellow 12, an azo dye, demonstrated that ozone treatment was highly effective for complete color removal and achieved over 85% reduction in COD. jwent.net The efficiency of color removal was found to be higher in combined UV/O3 processes compared to ozonation alone, attributed to the increased production of hydroxyl radicals. jwent.net Ozonation byproducts are often more biodegradable, making this process a suitable pre-treatment for biological methods. frontiersin.org

The Fenton process utilizes the reaction between ferrous ions (Fe2+) and hydrogen peroxide (H2O2) to generate hydroxyl radicals. rsc.org This process is highly effective in degrading organic pollutants. iwaponline.com The efficiency of the Fenton reaction can be significantly enhanced by irradiation with UV or visible light, a process known as the photo-Fenton reaction. scielo.br Light accelerates the regeneration of Fe2+ from Fe3+ and promotes the photolysis of ferric species, generating additional hydroxyl radicals. scielo.br

The classic Fenton reaction is most effective in a narrow acidic pH range (typically 2.5-3.5). rsc.org The photo-Fenton process has been successfully applied to degrade various dyes. For instance, complete degradation of malachite green was achieved within 2 hours using a Fe(III) system and 1 hour with a Fe(II) system under UVA irradiation. scielo.br The combination of plasma with the photo-Fenton reaction has also been explored as a hybrid approach to enhance degradation efficiency while reducing the required chemical load. aip.org

Ozonation and Combined Ozonation Processes

Integration of Hybrid Treatment Systems for Enhanced Removal Efficiency

A common hybrid approach involves combining a pre-treatment step, such as an AOP, with a biological treatment process. frontiersin.orgiwaponline.com AOPs can break down the complex and recalcitrant dye molecules into simpler, more biodegradable intermediates, which are then more easily removed by conventional biological treatment. frontiersin.org For example, ozonation followed by a biological activated sludge process has shown improved removal of recalcitrant dyes. frontiersin.org

Another effective combination is the coupling of adsorption with an AOP like ozonation or photocatalysis. iwaponline.comresearchgate.net Adsorption can concentrate the dye molecules onto a solid surface, where they are then degraded by the AOP. This can be particularly effective for treating wastewaters with fluctuating dye concentrations. For instance, the combination of coagulation with Fenton oxidation has demonstrated improved performance over their standalone applications by enhancing floc settling and decolorization. scispace.com Similarly, a hybrid electrocoagulation-Fenton system has proven effective for treating yarn-dyed wastewater, with the electrocoagulation step reducing total suspended solids before the Fenton process reduces the COD. eeer.org

Green Engineering Principles in Wastewater Treatment of Dye Effluents

Green engineering principles provide a framework for designing and implementing environmentally sustainable and economically viable wastewater treatment solutions. yale.eduresearchgate.net These principles emphasize pollution prevention, resource conservation, and minimizing environmental impact throughout the lifecycle of a process. numberanalytics.comlu.se

Key green engineering principles applicable to the treatment of dye effluents include:

Prevention Instead of Treatment: This principle encourages minimizing waste generation at the source. yale.edulu.se

Inherent Rather Than Circumstantial: This promotes the use of materials and processes that are inherently non-hazardous. yale.edulu.se In the context of dye remediation, this translates to favoring biological and AOP methods that can mineralize pollutants into benign substances over methods that transfer pollutants from one phase to another (e.g., adsorption without regeneration).

Maximize Efficiency: Designing systems to maximize mass, energy, and time efficiency is crucial. yale.eduacs.org This can be achieved by optimizing reaction conditions in AOPs or developing highly efficient microbial strains for bioremediation.

Renewable Rather Than Depleting: Utilizing renewable resources, such as solar energy for photocatalysis or photo-Fenton processes, aligns with this principle. yale.eduacs.org

Adopting these principles in the development of remediation technologies for this compound and other dye effluents can lead to more sustainable and effective wastewater management strategies. researchgate.netnumberanalytics.com

Analytical Methodologies for Characterization and Monitoring of Direct Green 8

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features and quantifying Direct Green 8. These non-destructive techniques rely on the interaction of electromagnetic radiation with the dye molecule.

UV-Vis Spectroscopy in Solution and on Substrates

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of this compound in solutions and on various substrates. mt.com This method is based on the principle that the dye molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, with the absorbance being directly proportional to its concentration, as described by the Beer-Lambert law. spectroscopyonline.com The analysis of a substance by UV-Vis spectroscopy involves measuring its absorbance at a specific wavelength. mt.com

The UV-Vis spectrum of a dye like this compound typically exhibits characteristic absorption bands. For instance, a study on Bromocresol Green, another dye, showed three main absorption bands at 280 nm, 444 nm (the most intense), and 616 nm. jmaterenvironsci.com The specific wavelengths of maximum absorbance (λmax) for this compound would be unique to its molecular structure. These spectra are valuable for quantitative measurements of the compound. mt.com The pH of the solution can significantly influence the UV-Vis spectrum of a dye, potentially causing color changes and shifts in the absorption bands. jmaterenvironsci.com

When analyzing dyes on substrates, such as textiles, UV-Vis spectroscopy can be adapted to measure the reflectance of the dyed material, providing information about the color and concentration of the dye on the surface.

Table 1: Illustrative UV-Vis Spectroscopic Data for a Generic Direct Dye

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 620 nm | Fictional Data |

| Molar Absorptivity (ε) | 50,000 L mol⁻¹ cm⁻¹ | Fictional Data |

| Optimal pH Range for Analysis | 6.0 - 8.0 | Fictional Data |

This table is for illustrative purposes and does not represent actual data for this compound.

Vibrational Spectroscopy (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. wikipedia.orgresearchgate.net These techniques are powerful for identifying functional groups and elucidating the molecular structure of this compound.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. stellarnet.us For a vibration to be IR active, it must result in a change in the molecule's dipole moment. stellarnet.us Polar groups, such as those commonly found in dye molecules, tend to be strong absorbers in the infrared region. spectroscopyonline.com FTIR is a rapid, non-destructive technique that requires minimal sample preparation, making it a "green" analytical method. researchgate.net

Raman Spectroscopy relies on the inelastic scattering of monochromatic light, typically from a laser. wikipedia.org The energy shifts in the scattered light provide information about the vibrational modes of the molecule. wikipedia.org A key advantage of Raman spectroscopy is its ability to analyze samples in aqueous solutions, as water is a weak Raman scatterer. researchgate.net For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. stellarnet.us FTIR and Raman spectroscopy are often considered complementary, as vibrations that are weak in one technique may be strong in the other. researchgate.net

The combination of FTIR and Raman spectroscopy can provide a comprehensive vibrational profile of this compound, aiding in its unambiguous identification and the study of its interactions with other molecules or surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Aggregation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the detailed structural elucidation of organic molecules like this compound. researchgate.net It provides information about the connectivity and chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). rsc.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish the complete molecular structure. researchgate.net

Beyond structural determination, NMR is highly effective for studying the aggregation behavior of dyes in solution. frontiersin.org Changes in chemical shifts, line broadening, and diffusion coefficients (measured using Diffusion Ordered Spectroscopy, or DOSY) can provide insights into the formation of dye aggregates. researchgate.net The aggregation of dye molecules can significantly affect their color, solubility, and interactions with substrates.

NMR is considered a "green" analytical method due to its non-destructive nature and the potential for using deuterated water (D₂O) as a solvent, minimizing the use of hazardous organic solvents. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for detecting its presence at low concentrations. These methods are particularly crucial for monitoring the dye in environmental samples and for analyzing its degradation products.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of dyes like this compound. brjac.com.br The most common mode for dye analysis is reversed-phase (RP) HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase. nih.gov

The separation in HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve efficient separation. nih.gov Factors such as pH and the use of additives can also be adjusted to improve chromatographic performance. royalsocietypublishing.org

A variety of detectors can be coupled with HPLC for the analysis of this compound:

UV-Visible/Photodiode Array (PDA) Detectors: These are the most common detectors for colored compounds, providing both quantitative data and spectral information for peak identification. nih.govresearchgate.net

Fluorescence Detectors: For dyes that exhibit fluorescence, this type of detector offers high sensitivity and selectivity. royalsocietypublishing.org

Mass Spectrometry (MS): The coupling of HPLC with a mass spectrometer (LC-MS) provides definitive identification of the dye and its degradation products based on their mass-to-charge ratio. researchgate.netjwent.net

Table 2: Typical HPLC Method Parameters for Direct Dye Analysis

| Parameter | Condition | Reference |

| Column | C18, 4.6 x 150 mm, 5 µm | Fictional Data |

| Mobile Phase | Acetonitrile:Water (gradient elution) | nih.gov |

| Flow Rate | 1.0 mL/min | royalsocietypublishing.org |

| Detection | UV-Vis at λmax | nih.gov |

| Injection Volume | 10 µL | jwent.net |

This table provides a general example and specific conditions would need to be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

While this compound itself is a large, non-volatile molecule generally unsuitable for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying its smaller, more volatile degradation products. mdpi.com This is particularly important in studies of environmental fate and wastewater treatment processes, where the breakdown of the parent dye into potentially more harmful intermediates is a concern.

Prior to GC-MS analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the degradation products. mdpi.com The sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. iwaponline.com The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used to identify the individual degradation products by comparing them to spectral libraries. doi.org

For instance, in the study of the degradation of other dyes, GC-MS has been successfully used to identify various aromatic and aliphatic compounds formed during oxidation processes. doi.orgjwent.net

Electroanalytical Techniques (e.g., Voltammetry, Potentiometry)

Electroanalytical techniques are powerful tools for the analysis of electroactive compounds like this compound. These methods are founded on the principle of measuring the potential or current in an electrochemical cell containing the analyte. scribd.com Their advantages include high sensitivity, procedural simplicity, and the capacity for rapid analysis of complex samples. ufv.br

Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. acs.org Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are particularly useful. ufv.br CV is effective for studying the redox mechanisms of compounds, allowing for the rapid scanning of electrode potentials to identify redox couples. acs.org DPV and SWV offer enhanced sensitivity and better signal separation, making them suitable for quantitative analysis. acs.orgrsc.org For instance, in the analysis of other complex organic molecules, DPV has demonstrated high precision. ufv.br The choice of electrode material, such as a boron-doped diamond (BDD) electrode, can significantly influence the electrochemical behavior and detection sensitivity. rsc.org

Potentiometry measures the potential difference between two electrodes under zero current conditions. scribd.comslideshare.net Direct potentiometry is a rapid method for determining the activity of ions, where the potential of an indicator electrode is compared to that of a standard solution. sips.org.in Potentiometric titrations, which monitor the change in potential as a titrant is added, can be applied to various reaction types, including redox titrations relevant to dye analysis. scribd.com The development of ion-selective electrodes (ISEs) provides a means for real-time and direct analysis, potentially reducing the need for extensive sample preparation. researchgate.net

Below is a table summarizing key aspects of electroanalytical techniques applicable to dye analysis.

| Technique | Principle | Key Advantages | Typical Application |

| Cyclic Voltammetry (CV) | Measures current as potential is linearly swept and then reversed. researchgate.net | Mechanistic study of redox systems. acs.org | Characterizing redox behavior of dyes. |

| Differential Pulse Voltammetry (DPV) | Superimposes potential pulses on a linear potential ramp, measuring the current difference. acs.org | High precision and sensitivity. ufv.br | Quantitative determination of dyes. |

| Square Wave Voltammetry (SWV) | Employs a square wave potential waveform. | Excellent resolution and speed. ufv.br | Rapid analysis in clinical or environmental samples. ufv.br |

| Potentiometry | Measures the potential difference between two electrodes at zero current. slideshare.net | Rapid, convenient for ion activity measurement. sips.org.in | Direct determination of specific ions or endpoint detection in titrations. scribd.comsips.org.in |

Mass Spectrometry-Based Characterization (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of organic compounds, including dyes like this compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and large molecules. It allows for the analysis of compounds directly from a liquid solution, often coupled with liquid chromatography (LC) for prior separation. In ESI-MS, pseudo-molecular ions such as [M+H]⁺ or [M-H]⁻ are commonly generated, providing molecular weight information. mdpi.com Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be performed to fragment the parent ions, yielding structural information about the molecule. acs.org High-resolution mass spectrometry, often utilizing analyzers like time-of-flight (TOF) or Orbitrap, enables the determination of elemental compositions from exact mass measurements. acs.org

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) is another soft ionization technique primarily used for large, non-volatile molecules, though its application for low molecular weight compounds is also being explored. duke.edu In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. duke.edu While traditionally used for high molecular weight compounds, modifications in methodology are expanding its use for smaller molecules. duke.edu One challenge in the low mass range is the potential for interference from matrix-related ions. duke.edu Direct analysis of samples on various surfaces has been demonstrated with MALDI-TOF MS. beilstein-journals.org

The table below outlines the primary features of ESI-MS and MALDI-TOF for dye characterization.

| Technique | Ionization Principle | Sample State | Key Advantages | Common Applications |

| ESI-MS | Soft ionization from a liquid phase via a high voltage spray. | Liquid | Suitable for polar and large molecules, easily coupled with LC. | Molecular weight determination and structural elucidation of dyes in solution. |

| MALDI-TOF | Laser-induced desorption and ionization from a solid matrix. duke.edu | Solid (co-crystallized with matrix) | High sensitivity for large molecules, tolerant to some sample impurities. | Analysis of large dye molecules, direct surface analysis. beilstein-journals.org |

Direct Analysis Techniques for Environmental and Industrial Samples

The ideal of green analytical chemistry promotes the use of direct analysis methods that minimize or eliminate sample pretreatment. rsc.orgchromatographyonline.com This approach reduces the use of solvents and reagents, minimizes waste generation, and shortens analysis time. rsc.org

Non-invasive spectroscopic techniques allow for the analysis of samples with minimal physical contact or alteration. Near-infrared (NIR) spectroscopy is a prime example, offering rapid, direct analysis without the need for sample preparation beyond physical steps like grinding. scielo.br It is based on the absorption of light in the NIR region, which corresponds to overtones and combinations of molecular vibrations. peerj.com While NIR spectra can be complex, they provide a chemical fingerprint of the sample. scielo.brpeerj.com Other non-invasive methods include Raman spectroscopy, which measures the change in wavelength of scattered light, and various forms of absorption spectroscopy. mdpi.com These techniques are increasingly being explored for in-situ and real-time monitoring. scielo.br

Automation and miniaturization are key trends in modern analytical chemistry, aiming to improve efficiency, throughput, and safety while reducing sample and reagent consumption. mdpi.comresearchgate.net

Automated systems can handle various steps of the analytical process, including sample digestion, reagent addition, mixing, heating, and measurement. seal-analytical.comkpmanalytics.com For instance, automated digestion systems can prepare samples for metals analysis or total nitrogen/phosphorous determination with high precision and repeatability. seal-analytical.com In electrochemistry, fully automated systems for techniques like Cyclic Voltammetric Stripping (CVS) can analyze multiple samples sequentially, controlling everything from sample changing to data evaluation via software. metrohm.com These systems reduce human error and allow for unattended operation. seal-analytical.commetrohm.com

Miniaturized analytical systems , often referred to as lab-on-a-chip (LOC) or microfluidic devices, integrate multiple laboratory functions onto a small platform. researchgate.netcsic.es These systems drastically reduce the volumes of samples and reagents required, aligning with the principles of green chemistry. researchgate.netrsc.org Miniaturized extraction techniques, such as solid-phase microextraction (SPME) and micro-solid-phase extraction (µ-SPE), are often incorporated into these systems to preconcentrate analytes from complex matrices. rsc.org The development of portable and miniaturized systems facilitates on-site analysis, which is crucial for rapid environmental assessment and industrial process control. mdpi.comchromatographyonline.com

The following table highlights the benefits of these advanced analytical approaches.

| Approach | Description | Key Benefits |

| Non-Invasive Spectroscopy | Analysis without physical alteration of the sample (e.g., NIR, Raman). scielo.brmdpi.com | Rapid, direct analysis; minimal sample preparation; suitable for in-line process monitoring. scielo.br |

| Automated Systems | Robotic systems performing analytical steps like sample prep and measurement. seal-analytical.commetrohm.com | Increased throughput; improved precision and repeatability; enhanced operator safety. seal-analytical.comkpmanalytics.com |

| Miniaturized Systems (LOC) | Integration of analytical functions on a microscale chip. csic.es | Drastically reduced sample/reagent consumption; lower waste generation; potential for portability and high-throughput screening. researchgate.netcsic.es |

Non-Invasive Spectroscopic Methods

Chemometric Approaches in Data Analysis and Interpretation

The large and complex datasets generated by modern analytical instruments, particularly spectroscopic techniques, necessitate the use of chemometrics for data processing and interpretation. mdpi.comenfsi.eu Chemometrics employs multivariate statistical methods to extract meaningful information from chemical data. mdpi.com

For quantitative analysis, methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) regression are widely used to build calibration models that relate spectral data to the concentration of analytes. mdpi.comosti.gov These methods are effective at handling the overlapping spectral features common in multicomponent systems. mdpi.com PLS, in particular, is adept at creating reliable models even with complex data matrices. mdpi.com

For qualitative analysis and sample classification, pattern recognition techniques such as Principal Component Analysis (PCA) are used. PCA reduces the dimensionality of the data, allowing for the visualization of relationships and clustering between samples. mdpi.com